molecular formula C57H96N18O19 B12397035 Laavsdlnpnapr

Laavsdlnpnapr

Cat. No.: B12397035
M. Wt: 1337.5 g/mol
InChI Key: PSXAGNBBGYCKCN-MXADWZKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laavsdlnpnapr is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound has a molecular weight of 1337.48 and a chemical formula of C57H96N18O19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laavsdlnpnapr can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis is carried out in a stepwise manner, with each cycle involving deprotection, coupling, and washing steps .

Industrial Production Methods

In industrial settings, this compound can be produced using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Laavsdlnpnapr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted versions of this compound, which can be analyzed to understand the peptide’s structure and function .

Scientific Research Applications

Laavsdlnpnapr has a wide range of scientific research applications, including:

Mechanism of Action

Laavsdlnpnapr exerts its effects by interacting with specific molecular targets, such as proteins or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence and the particular interactions it can form with target proteins. This uniqueness makes it valuable for studying specific biological processes and developing targeted therapeutics .

Properties

Molecular Formula

C57H96N18O19

Molecular Weight

1337.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C57H96N18O19/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1

InChI Key

PSXAGNBBGYCKCN-MXADWZKFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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